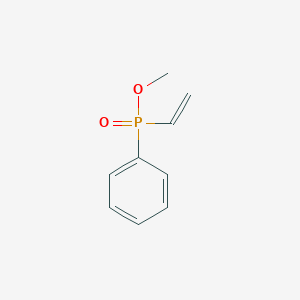

Methyl ethenyl(phenyl)phosphinate

Description

Overview of Organophosphorus Compounds: Classification and Significance in Synthetic Chemistry

Organophosphorus compounds are a broad class of organic molecules containing phosphorus. Their chemistry is extensive, largely due to phosphorus's ability to exist in various oxidation states, most commonly trivalent (P(III)) and pentavalent (P(V)). nih.gov This versatility leads to a wide array of structures and reactivities.

These compounds are broadly classified based on the number and type of organic and other substituents attached to the phosphorus atom. Key classes include phosphines, phosphine (B1218219) oxides, phosphites, phosphonates, and phosphinates. nih.gov The significance of organophosphorus compounds in synthetic chemistry is immense; they serve as crucial reagents, ligands for metal catalysts, and building blocks for complex molecules. osti.gov Their applications span from industrial uses like flame retardants and pesticides to the development of sophisticated new synthetic methods and therapeutic agents. bohrium.comnih.gov The presence of phosphorus imparts unique electronic and steric properties to these molecules, enabling transformations that would otherwise be difficult to achieve. osti.gov

Table 1: Classification of Selected Organophosphorus Compounds

| Class | General Structure | Oxidation State of P | Key Features |

|---|---|---|---|

| Phosphine | R₃P | III | Trivalent, often used as a ligand |

| Phosphine Oxide | R₃P=O | V | Pentavalent, contains a phosphoryl group |

| Phosphonate (B1237965) | (RO)₂P(=O)R' | V | Contains two P-O-C bonds and one P-C bond |

| Phosphinate | (RO)P(=O)R'R" | V | Contains one P-O-C bond and two P-C bonds |

Defining Phosphinate Esters: Structural Features and Research Relevance

Phosphinate esters, or simply phosphinates, are a subclass of pentavalent organophosphorus compounds. They are characterized by a central phosphorus atom double-bonded to an oxygen atom (a phosphoryl group), single-bonded to two carbon atoms, and single-bonded to an oxygen atom that is part of an ester moiety. This arrangement can be represented by the general formula R'R"P(=O)OR.

The research relevance of phosphinate esters is substantial. They are recognized as valuable intermediates in organic synthesis. nih.gov The P-C bonds are generally stable, but the P-O-C ester linkage can be cleaved, for example by hydrolysis, to yield phosphinic acids. nih.gov This reactivity makes them useful precursors to biologically active molecules, including enzyme inhibitors. nih.gov In fact, a phenyl group attached directly to the phosphorus atom has been found to confer superior inhibitory activity on certain serine proteases compared to analogous phosphonates. nih.gov Furthermore, the substituents on the phosphorus atom (R' and R") can be varied extensively, allowing for fine-tuning of the molecule's steric and electronic properties to suit specific applications in synthesis or medicinal chemistry.

Specific Focus on Methyl Ethenyl(phenyl)phosphinate: A P-Chiral Vinyl Phosphinate Ester

This compound is a specific phosphinate ester that embodies several features of high interest in modern organic chemistry. Its structure consists of a pentavalent phosphorus center bonded to a phenyl group, a vinyl (ethenyl) group, a methoxy (B1213986) group (-OCH₃), and a phosphoryl oxygen (=O).

A critical feature of this molecule is its chirality. The phosphorus atom is attached to four different groups (phenyl, vinyl, methoxy, and the phosphoryl oxygen), making it a stereogenic center, often referred to as "P-chiral." The synthesis of enantiomerically pure P-chiral compounds is a significant challenge and a highly active area of research, as these molecules are valuable as chiral ligands in asymmetric catalysis. rsc.org

The presence of the vinyl group is another key aspect of its chemical personality. Vinyl phosphonates and related structures are known to participate in a variety of chemical transformations. nih.govbohrium.com For instance, the carbon-carbon double bond can undergo addition reactions, and its presence allows for polymerization, as demonstrated with related vinyl phosphonate anions. nih.gov Synthetic methods such as Heck coupling are often employed to create the vinyl-aryl linkage found in such molecules. nih.gov

While specific research literature on this compound itself is not widely documented, its structure suggests significant potential as a research tool. It combines the established reactivity of vinyl phosphinates with the sought-after properties of P-chiral scaffolds, making it a prime candidate for the development of new asymmetric transformations and functional materials.

Table 2: Structural Comparison of this compound and Related Compounds

| Compound Name | Formula | Substituents on Phosphorus | Key Structural Features |

|---|---|---|---|

| This compound | C₉H₁₁O₂P | Phenyl, Ethenyl (Vinyl), Methoxy | P-Chiral, Vinyl Group |

| Ethyl ethenyl(methyl)phosphinate | C₅H₁₁O₂P | Methyl, Ethenyl (Vinyl), Ethoxy | Vinyl Group, Smaller Alkyl Group |

| Methyl methylphenylphosphinate | C₈H₁₁O₂P | Methyl, Phenyl, Methoxy | P-Chiral, Lacks Vinyl Group |

Structure

3D Structure

Properties

CAS No. |

119073-93-7 |

|---|---|

Molecular Formula |

C9H11O2P |

Molecular Weight |

182.16 g/mol |

IUPAC Name |

[ethenyl(methoxy)phosphoryl]benzene |

InChI |

InChI=1S/C9H11O2P/c1-3-12(10,11-2)9-7-5-4-6-8-9/h3-8H,1H2,2H3 |

InChI Key |

LJXAGUAJERRRCW-UHFFFAOYSA-N |

Canonical SMILES |

COP(=O)(C=C)C1=CC=CC=C1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Methyl Ethenyl Phenyl Phosphinate and Analogous Phosphinate Esters

Construction of the Phosphorus-Carbon Framework

The creation of the P-C bond in phosphinate esters can be achieved through a variety of sophisticated chemical transformations. These methods offer diverse pathways to access a wide array of structural motifs, including the specific ethenyl(phenyl)phosphinate scaffold.

Nucleophilic Substitution and Coupling Strategies for P(V) Centers

Nucleophilic substitution at a pentavalent phosphorus (P(V)) center is a fundamental approach for the synthesis of phosphinate esters. These reactions often proceed with a high degree of stereochemical control, which is crucial for the synthesis of chiral phosphorus compounds.

Recent advancements have demonstrated that the reaction of racemic phosphinic acid derivatives with chiral alcohols can lead to the predominant formation of one diastereomer. thieme-connect.com For instance, the transesterification of racemic methyl benzylphenylphosphinate has been achieved with up to 64% diastereomeric excess, with the outcome being dependent on the structure of both the chiral alcohol and the starting organophosphorus compound. thieme-connect.com

A significant breakthrough involves the stereospecific nucleophilic substitution of optically pure H-phosphinates. acs.org By reacting an H-phosphinate with organolithium or Grignard reagents at low temperatures, the alkoxy group is displaced with inversion of configuration at the phosphorus center. acs.org This method provides a general route to P-stereogenic secondary and tertiary phosphine (B1218219) oxides, which are precursors to the target phosphinate esters. acs.org

Furthermore, a two-phase catalytic strategy has been developed for preparing enantioenriched P(V) centers. ox.ac.uk This involves the catalytic reaction of a prochiral phosphonate (B1237965) ester with a nucleophile to generate an enantioenriched intermediate, followed by a stereospecific nucleophilic substitution with various nucleophiles to yield a diverse range of P(V) compounds with high enantiospecificity, in some cases reaching 100%. ox.ac.uk Computational studies have indicated that the rate- and enantio-determining step is the initial addition of the nucleophile to the P(V) electrophile. ox.ac.uk

The mechanism of these substitution reactions is often associative, proceeding through a two-step addition-elimination pathway via a phosphorane intermediate. nih.gov The stereochemical outcome, typically inversion of configuration, is a key feature of these transformations. nih.gov

A facile two-step synthesis for α-amino phosphinate esters has also been reported, starting from a Mannich-type reaction of aldehydes, dichlorophosphines, and benzyl (B1604629) carbamate (B1207046) to form a phosphinyl chloride intermediate. This is followed by reaction with phenol (B47542) to yield the final phosphinate ester. nih.gov When the one-pot procedure was not successful with aliphatic aldehydes, a two-step approach involving isolation of the intermediate phosphinic acid followed by a Steglich-type esterification proved effective. nih.gov

| Reactants | Reagents/Conditions | Product | Key Features |

| Racemic methyl benzylphenylphosphinate, Chiral alcohol | Transesterification | Diastereomerically enriched phosphinate ester | Up to 64% de |

| Optically pure H-phosphinate, Organolithium/Grignard reagent | Low temperature | P-stereogenic secondary/tertiary phosphine oxide | Stereospecific inversion of configuration |

| Prochiral phosphonate ester, Nucleophile | Chiral catalyst | Enantioenriched P(V) compounds | High enantiospecificity (up to 100%) |

| Aldehyde, Dichlorophosphine, Benzyl carbamate, Phenol | Two-step, one-pot or isolated intermediate | α-Amino phosphinate esters | Facile access to functionalized phosphinates |

Transition-Metal Catalyzed Approaches for Aryl and Alkyl Phosphinates

Transition-metal catalysis has emerged as a powerful tool for the formation of P-C bonds, offering mild reaction conditions and broad substrate scope.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and have been successfully applied to the formation of P-C bonds in phosphinates. researchgate.net These reactions typically involve the coupling of an organohalide or triflate with a phosphorus-containing nucleophile.

The direct palladium-catalyzed cross-coupling of H-phosphinates with aryl, heteroaryl, alkenyl, benzylic, and allylic halides and triflates provides a convenient route to a wide variety of substituted H-phosphinates, which can then be esterified to the desired products. researchgate.net The use of bulky, electron-rich phosphine ligands, such as P(t-Bu)3, has been shown to be effective for the coupling of aryl chlorides. nih.gov

Palladium-phosphinous acid catalysts have also been employed in the cross-coupling of aryl and acyl halides with organozinc reagents to afford biaryls and ketones containing phosphinate moieties in good yields. acs.org This methodology is tolerant of a wide range of functional groups and can be used to synthesize sterically hindered products. acs.org Furthermore, palladium-catalyzed C-P bond formation between (het)aryl halides and secondary phosphine oxides has been achieved using Pd(OAc)2 with dppf or dippf as the catalytic system, producing tertiary phosphine oxides in moderate to excellent yields. organic-chemistry.org

Aryl nonaflates, which are readily prepared from phenols, have also been shown to be effective substrates for palladium-catalyzed C-P bond-forming reactions, with the addition of NaI accelerating the reaction. acs.org

| Coupling Partners | Catalyst System | Product Type | Yield |

| H-phosphinates and Aryl/Alkenyl Halides | Palladium catalyst | Substituted H-phosphinates | Not specified |

| Aryl Halides and Arylzinc Reagents | POPd7 | Biaryls with phosphinate groups | 75-93% |

| (Het)aryl Halides and Secondary Phosphine Oxides | Pd(OAc)2/dppf or Pd(OAc)2/dippf | Tertiary Phosphine Oxides | 35-98% |

| Aryl Nonaflates and P(O)H Compounds | Palladium catalyst with NaI | Aryl Phosphine Oxides/Phosphinates | Not specified |

Manganese catalysis offers an inexpensive and environmentally benign alternative to precious metal catalysts for the formation of P-C bonds. Manganese-mediated intermolecular arylation of H-phosphinates and related compounds has been achieved using a Mn(II)/excess Mn(IV) system. researchgate.netacs.org This method allows for the direct conversion of Csp2-H bonds into C-P bonds and is stereospecific when applied to P-stereogenic H-phosphinates. researchgate.net

Manganese-catalyzed hydrophosphorylation of alkenes with dialkyl phosphites under air has also been reported, providing access to alkylphosphonates which can be precursors to phosphinates. dntb.gov.ua The hydrofunctionalization of alkenes catalyzed by manganese has been developed for both hydrosilylation and hydroboration, proceeding with excellent regioselectivity. nih.goved.ac.ukresearchgate.net Furthermore, a dimeric Mn(I) catalyst has been used for the hydroarylation and hydroalkenylation of internal alkenes with organoboron compounds. nju.edu.cn

| Reaction Type | Catalyst System | Substrates | Key Features |

| Intermolecular Arylation | Mn(II)/Mn(IV) | H-phosphinates, Arenes | Direct C-H to C-P bond formation, Stereospecific |

| Hydrophosphorylation | Mn(III) under air | Alkenes, Dialkyl phosphites | Access to alkylphosphonates |

| Hydroarylation/Hydroalkenylation | Dimeric Mn(I) | Internal alkenes, Organoboron compounds | High regio- and chemoselectivity |

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds and can be adapted for the synthesis of vinyl phosphinates. libretexts.orgyoutube.com This reaction typically involves the palladium-catalyzed coupling of an organoboron compound with a halide or triflate. libretexts.org For the synthesis of methyl ethenyl(phenyl)phosphinate, a vinylboron reagent could be coupled with a phenylphosphinate precursor bearing a suitable leaving group, or a vinylphosphinate could be coupled with an arylboronic acid.

The scope of the Suzuki coupling is broad, and it is tolerant of a wide range of functional groups. nih.gov The use of potassium vinyltrifluoroborate in palladium-catalyzed cross-coupling with aryl electrophiles has been shown to proceed in good yields. nih.gov While traditional Suzuki reactions form C-C bonds, the principles can be extended to C-P bond formation. Recent advancements have also explored nickel-catalyzed enantioselective Suzuki-Miyaura reactions for the synthesis of biaryl atropisomers, showcasing the potential for developing new catalytic systems. chemrxiv.org

Electrochemical Routes for Organophosphorus Synthesis

Electrochemical synthesis is emerging as a green and efficient alternative to traditional synthetic methods for forming P-C and P-heteroatom bonds. beilstein-journals.orgnih.gov This approach avoids the need for harsh reagents and can often be performed under mild conditions. rsc.org

The electrochemical synthesis of organophosphorus compounds can be achieved through the anodic oxidation of tertiary phosphines or phosphites in the presence of aromatic compounds, leading to the formation of arylphosphonium salts or arylphosphonic acid esters, respectively. tandfonline.comtandfonline.com The reaction proceeds via the formation of radical cations which have strong electrophilic character. tandfonline.com

Various electrode materials have been investigated, with platinum and carbon-based electrodes being commonly used. beilstein-journals.org For instance, the electrosynthesis of dimethyl phosphite (B83602) has been achieved with high faradaic efficiencies through the oxidative coupling of hypophosphorous acid and methanol. rsc.org The proposed mechanism involves the electrooxidative formation of a phosphorus radical followed by coupling with methanol. rsc.org A nickel-catalyzed electrochemical cross-coupling of aryl bromides with various phosphorus compounds, including ethyl phenylphosphinate, has also been developed to provide aryl phosphinates at room temperature using a simple undivided cell with inexpensive carbon electrodes. organic-chemistry.org

Radical Addition Reactions to Unsaturated Systems

The formation of phosphorus-carbon bonds through the radical addition of phosphinylidene-containing compounds to unsaturated systems like alkenes and alkynes is a key strategy for synthesizing phosphinate derivatives. nih.gov This approach, known as hydrophosphinylation, offers a direct route to functionalized organophosphorus compounds. nih.gov

Free-radical addition of H-phosphinates to alkenes is a relatively established method. nih.gov The process typically involves the addition of a phosphite radical to the double bond, followed by a hydrogen abstraction from the H-phosphonate to propagate the chain reaction. nih.gov However, these reactions can be inefficient, often necessitating specialized radical initiators, forcing conditions, or a large excess of one reactant, which is not atom-economical. nih.gov

Despite these challenges, radical additions remain a valuable tool. For instance, the addition of secondary phosphine oxides to unactivated olefins has been reported to occur under radical conditions even without initiators, yielding the anti-Markovnikov product. nih.gov Similarly, the addition to alkynes can be achieved using radical initiators, superbases, or transition metals to produce alkenylphosphine oxides. nih.gov

Recent advancements have focused on developing more efficient and milder methods. For example, a microwave-assisted hydrophosphinylation of unactivated alkenes with phosphinic acid and its derivatives has been developed, proceeding under metal- and initiator-free conditions, likely through a radical mechanism. organic-chemistry.org This method provides good isolated yields with a reasonable excess of the reagents. organic-chemistry.org Another approach involves the use of Et3B/O2 to initiate the formation of a P-centered radical from hypophosphite salts or esters, which then adds to alkenes at room temperature under neutral conditions. organic-chemistry.org

The stereoselectivity of these additions is also a critical aspect. Stereospecific radical or base-catalyzed addition of chiral menthyl phenylphosphinate to alkenes has been shown to produce optically pure alkylphenylphosphinates. organic-chemistry.org Furthermore, visible-light photoredox catalysis has emerged as a powerful technique for the Z-stereo- and regioselective addition of diaryl phosphine oxides to alkynes. oaepublish.com

Table 1: Examples of Radical Addition Reactions for Phosphinate Synthesis

| Reactants | Catalyst/Initiator | Conditions | Product | Yield | Reference |

| H-phosphonates, Alkenes | Di-tert-butyl peroxide | 120–190 °C | Alkylphosphonates | 25–77% | nih.gov |

| Secondary phosphine oxides, Unactivated olefins | None (radical conditions) | Not specified | Anti-Markovnikov adduct | Not specified | nih.gov |

| Phosphinic acid/derivatives, Unactivated alkenes | Microwave irradiation | Metal- and initiator-free | Hydrophosphinylation product | Good | organic-chemistry.org |

| Hypophosphite salts/esters, Alkenes | Et3B/O2 | Room temperature, neutral | Monosubstituted phosphinic acids | Very good | organic-chemistry.org |

| (-)Menthyl phenylphosphinate, Alkenes | Radical or base catalyst | Not specified | Optically pure alkylphenylphosphinates | Not specified | organic-chemistry.org |

| Diaryl phosphine oxides, Alkynes | Photoredox catalyst | Visible light | Z-alkenylphosphine oxides | Not specified | oaepublish.com |

Formation and Transformation of the Ester Moiety

The ester group is a defining feature of phosphinates, and its formation and subsequent transformation are crucial steps in the synthesis of compounds like this compound.

Direct Esterification of Phosphinic Acids: Thermal and Microwave-Assisted Methods

Traditionally, the direct esterification of phosphinic acids with alcohols under thermal conditions is known to be challenging and generally results in low conversions, typically not exceeding 12-15%. nih.gov Quantum chemical calculations have shown that there is no significant thermodynamic driving force for this reaction, and it is kinetically controlled with a relatively high activation enthalpy. nih.gov

Microwave (MW) irradiation has emerged as a powerful tool to overcome these limitations. nih.govbenthamdirect.com The beneficial effect of microwaves allows for the direct esterification of phosphinic acids to proceed with significantly higher efficiency. nih.gov For instance, cyclic phosphinic acids have been successfully esterified with various alcohols under microwave conditions, achieving yields of 45-60% at around 200°C with a large excess of the alcohol. benthamdirect.com This enhanced reactivity is attributed to a specific microwave effect that is not observed under conventional heating. nih.govbenthamdirect.com

The combination of microwave irradiation with flow chemistry has further improved the efficiency of these esterifications. nih.gov A study on the microwave-assisted direct esterification of phenyl-H-phosphinic acid in a continuous flow reactor demonstrated that this method can be more productive than batch processes after optimizing parameters like temperature and flow rate. nih.gov For example, quantitative conversions were achieved with isobutanol at 160°C and a flow rate of 0.15 mL/min. nih.gov

Table 2: Comparison of Thermal and Microwave-Assisted Esterification of Phenyl-H-Phosphinic Acid

| Alcohol | Method | Temperature (°C) | Flow Rate (mL/min) | Conversion (%) | Reference |

| Ethanol | Thermal | 160 | 0.15 | 35 | nih.gov |

| Isobutanol | Microwave Flow | 160 | 0.15 | 100 | nih.gov |

| n-Pentanol | Microwave Flow | 190 | 0.25 | 100 | nih.gov |

| Isopentanol | Microwave Flow | 190 | 0.25 | 100 | nih.gov |

| n-Octanol | Microwave Flow | 200 | 0.25 | 100 | nih.gov |

| Isooctanol | Microwave Flow | 190 | 0.25 | 100 | nih.gov |

Transesterification of Alkyl Phosphinates

Transesterification is another important method for modifying the ester moiety of phosphinates. This process involves exchanging the alkoxy group of an ester with another alcohol. wikipedia.org Alkyl esters of phosphinic acid can undergo rapid transesterification with primary, secondary, and even tertiary aliphatic alcohols at room temperature without the need for a catalyst. rsc.orgrsc.org This is in stark contrast to other phosphate (B84403) and phosphonate esters, which typically require more vigorous conditions and catalysts. rsc.org

The reaction generally reaches an equilibrium, and the position of this equilibrium can be influenced by steric factors. rsc.org For example, the reaction with the sterically hindered 2-methylbutan-2-ol is relatively slow to reach equilibrium. rsc.org The ease of formation of t-butyl phosphinate through this method is particularly noteworthy. rsc.org

More recently, stereoselective transesterification methods have been developed. The substitution reaction of P-chirogenic hydroxybinaphthyl phosphinates with lithium alkoxides has been shown to proceed with high efficiency and enantiomeric ratios, yielding P-chirogenic phosphinates. nih.gov This reaction occurs with an inversion of the absolute configuration at the phosphorus atom. nih.gov

Selective Hydrolysis and Demethylation Strategies

The hydrolysis of phosphinate esters to their corresponding phosphinic acids is a fundamental transformation. mdpi.comnih.gov This process can be carried out under both acidic and basic conditions. mdpi.comnih.gov The ease of hydrolysis can be influenced by steric hindrance within the phosphinate molecule. mdpi.com For instance, ethyl di-tert-butylphosphinate hydrolyzes significantly slower than ethyl diisopropylphosphinate under alkaline conditions. mdpi.com

Acidic hydrolysis is often performed using aqueous solutions of strong acids like hydrochloric acid or hydrobromic acid. mdpi.com For example, the hydrolysis of 1-alkoxy-3-phospholene 1-oxides can be achieved with concentrated hydrochloric acid. researchgate.net

Besides hydrolysis, dealkylation using trimethylsilyl (B98337) halides is another effective method for cleaving the C-O bond in phosphinate esters. mdpi.comnih.gov

Introduction of Ethenyl (Vinyl) Functionality

The introduction of an ethenyl (vinyl) group is a key step in the synthesis of this compound. Olefin metathesis has proven to be a powerful and versatile tool for this purpose.

Olefin Cross-Metathesis for Alkenylphosphinate Synthesis

Olefin cross-metathesis (CM) provides a selective and efficient route for the synthesis of vinylphosphonates and, by extension, alkenylphosphinates. researchgate.netethz.ch This reaction involves the coupling of two different terminal olefins, catalyzed by ruthenium complexes such as the Grubbs or Hoveyda-Grubbs catalysts. researchgate.netorganic-chemistry.org

A significant advantage of CM is its high tolerance for a wide range of functional groups, including phosphonates, minimizing the need for protecting groups. researchgate.net The reaction often proceeds with high chemo-, regio-, and stereoselectivity, typically yielding the E-isomer exclusively. researchgate.netethz.ch

Vinylphosphane oxides can undergo catalytic olefin homo-metathesis to produce diphosphane (B1201432) dioxides with exclusive (E)-selectivity. researchgate.net Similarly, cross-metathesis of vinylphosphane oxides with electron-deficient substrates like methyl acrylate, using a nitro-Hoveyda ruthenium precatalyst, also yields products with complete (E)-olefin selectivity. researchgate.net Importantly, these metathesis reactions on chiral non-racemic vinylphosphane oxides proceed without racemization at the phosphorus center. researchgate.net

The development of well-defined, functional-group-tolerant metathesis catalysts has made this a powerful method for forming carbon-carbon double bonds in complex molecules. harvard.edu

Tandem Addition of Nucleophilic and Electrophilic Reagents to Vinyl Phosphinates

A novel and effective method for constructing carbon-carbon bonds involves the tandem addition of both nucleophilic and electrophilic groups onto a vinyl phosphorus compound. rsc.orgsemanticscholar.org This process enables the creation of organophosphorus compounds with diverse and congested tertiary carbon skeletons. rsc.orgrsc.org The reaction is initiated by the addition of a Grignard reagent, serving as the nucleophile, to a vinyl phosphinate, such as S_P_-menthyl phenylphosphinate (S_P_-3). rsc.orgsemanticscholar.orgnih.gov This addition forms a transient carbon anion intermediate. rsc.orgsemanticscholar.org

This highly reactive intermediate can then be trapped by a variety of electrophilic reagents. rsc.orgrsc.org The range of effective electrophiles includes acids, aldehydes, epoxides, chalcogens, and alkyl halides. semanticscholar.orgrsc.orgnih.gov This two-step sequence allows for the stereoselective formation of P,C-stereogenic phosphinates, often resulting in a single stereoisomer in an optically pure state. rsc.orgsemanticscholar.org When alkyl halides are employed as the electrophile, a tandem addition process can lead to bis-alkylated products. rsc.orgnih.gov This methodology has proven effective for introducing both aliphatic and aromatic alkyl groups as nucleophiles, while primary alkyl and benzyl groups have been successfully used as electrophiles. nih.gov However, applying this reaction to vinyl phosphine oxides can lead to substitution reactions or polymerization instead of the desired addition. rsc.orgnih.gov

The research, which commenced with S_P_-menthyl phenylphosphinate (S_P_-3) derived from menthyl phosphinate 1 and acetophenone, highlights a powerful strategy for diversifying carbon skeletons in organophosphorus compounds. rsc.orgsemanticscholar.org

Table 1: Tandem Addition of Grignard Reagents (Nucleophiles) and Electrophiles to S_P_-Menthyl Phenylphosphinate (S_P_-3a)

| Entry | Grignard Reagent (Nucleophile) | Electrophile (El) | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Ethyl magnesium bromide | Water (H₂O) | S_P_,S_α-C_-4aa | 90 |

| 2 | Ethyl magnesium bromide | Benzaldehyde | S_P_,S_α-C_,R_β-C_-6ab | 85 |

| 3 | p-Tolyl magnesium bromide | Propionaldehyde | S_P_,S_α-C_,S_β-C_-6ca | 80 |

| 4 | Ethyl magnesium bromide | Phenyl disulfide | S_P_,S_α-C_-7ab | 70 |

This table is generated based on findings reported in the synthesis of organophosphorus compounds with congested tertiary carbons. semanticscholar.orgresearchgate.net

Stereocontrolled Synthesis of P-Chiral Phosphinates

The synthesis of phosphinates with a stereogenic phosphorus atom, known as P-chiral or P-stereogenic phosphinates, is a significant challenge in synthetic chemistry. nih.gov These compounds are valuable as chiral ligands in transition metal catalysis, as synthetic reagents, and for biological applications. nih.govacs.org Traditional methods often rely on the resolution of racemic mixtures or the use of stoichiometric chiral auxiliaries. nih.govnih.gov However, modern research focuses on developing catalytic and more efficient stereocontrolled methods.

Chiral Auxiliary-Mediated Approaches (e.g., Menthyl Phosphinate Method)

One of the most well-established strategies for synthesizing optically pure P-stereogenic compounds is the use of chiral auxiliaries. nih.gov The menthyl phosphinate method is a prominent example of this approach. In this method, an easily accessible, optically pure H-phosphinate, such as (−)-menthyl (R_P_)-phenylphosphinate, serves as the starting material. acs.org

This chiral auxiliary directs the stereochemical outcome of subsequent reactions at the phosphorus center. For instance, the nucleophilic substitution of the menthoxy group with organolithium or Grignard reagents proceeds stereospecifically with inversion of configuration at the phosphorus atom. acs.org This reaction provides a general and reliable route to a wide array of P-stereogenic secondary phosphine oxides (by quenching with water) and tertiary phosphine oxides (by quenching with alkyl halides). acs.org Mechanistic studies indicate that the reaction proceeds through two competing pathways: a two-step deprotonation-substitution sequence with inversion and a direct substitution. acs.org By carefully controlling reaction conditions, such as adding the H-phosphinate to the organometallic reagent at low temperatures (e.g., -80 °C), high yields and excellent enantiomeric excess can be achieved. acs.org

Furthermore, the chiral menthyl auxiliary has been instrumental in the diastereoselective tandem addition reactions to vinyl phosphinates, as described previously, leading to P,C-stereogenic phosphinates in optically pure forms. rsc.orgsemanticscholar.org

Table 2: Stereospecific Substitution of (R_P_)-Menthyl Phenylphosphinate (1a) with Organolithium Reagents

| Entry | Organolithium Reagent (RLi) | Temperature (°C) | Product | Yield (%) | ee (%) | Configuration |

|---|---|---|---|---|---|---|

| 1 | MeLi | -80 to 0 | Methylphenylphosphine oxide (2a) | 99 | 97 | S_P_ |

| 2 | n-BuLi | -80 to 0 | n-Butylphenylphosphine oxide | 98 | 96 | S_P_ |

This table summarizes the results of the nucleophilic substitution reaction which proceeds with inversion of configuration at the phosphorus center. acs.org

Chiral Nucleophilic Catalysis for Asymmetric P(V) Center Formation

Moving beyond stoichiometric auxiliaries, catalytic methods for creating P-stereogenic centers represent a more advanced and atom-economical approach. nih.gov Chiral nucleophilic catalysis has emerged as a promising strategy for the asymmetric synthesis of P(V) compounds. nih.govmdpi.comnih.gov This method typically involves a dynamic kinetic asymmetric transformation (DKAT), where a racemic H-phosphinate species is coupled with a nucleophile, such as an alcohol, in the presence of a substoichiometric amount of a chiral catalyst under halogenating conditions. nih.govmdpi.com

The goal is to have one enantiomer of the racemic starting material react faster than the other, leading to an enantioenriched product. nih.gov While the concept is powerful, its practical application has faced challenges. Researchers have screened various chiral nucleophilic catalysts, including those derived from amino acids. mdpi.com The results have shown that while chiral phosphonate products can be synthesized in acceptable yields (ranging from 33–95%), the enantioselectivities achieved have been modest, with enantiomeric excesses (ee) up to 62%. nih.govmdpi.comnih.gov The success of the catalysis is highly dependent on the catalyst structure and the optimization of reaction parameters like solvent, base, and temperature. nih.govmdpi.com Despite the current limitations in enantioselectivity, nucleophilic catalysis holds significant potential for producing enantioenriched phosphate mimics for various applications. nih.govnih.gov

Table 3: Screening of Chiral Nucleophilic Catalysts for Asymmetric Phosphonylation

| Entry | Catalyst | Solvent | Base | Temperature (°C) | Yield (%) | ee (%) |

|---|---|---|---|---|---|---|

| 1 | DiRoco Catalyst 23 | Toluene | DIPEA | 25 | 70 | -9 |

| 2 | DiRoco Catalyst 24 | Toluene | DIPEA | 25 | 75 | 8 |

| 3 | Catalyst A | MeCN | Et₃N | 0 | 85 | 45 |

This table is a representative summary of catalyst screening efforts to achieve enantiomeric enrichment in the synthesis of chiral phosphonates. mdpi.com

Diastereoselective Synthesis of α-Amino-C-Phosphinate Derivatives

α-Amino-C-phosphinic acids and their ester derivatives are phosphorus analogues of α-amino acids and are of considerable interest in medicinal chemistry. mdpi.comnih.gov In particular, phosphinic pseudopeptides, where an amide bond is replaced by a phosphinate linkage, are potent inhibitors of proteolytic enzymes, and their biological activity is critically dependent on their stereochemistry. mdpi.comnih.govresearchgate.net

A widely used strategy for the stereoselective synthesis of these compounds is the nucleophilic addition of phosphorus compounds to imines. mdpi.com The hydrophosphinylation of chiral N-substituted imines can lead to optically active α-amino-C-phosphinate precursors. mdpi.com Organocatalysis has emerged as a powerful tool in this area, with catalysts like guanidines and their salts proving highly efficient for the enantioselective hydrophosphinylation of aldimines. mdpi.com

Another successful approach involves the diastereoselective synthesis of more complex structures, such as Pro-Phe phosphinyl dipeptide isosteres. mdpi.com This was achieved starting from an optically active proline-phosphinate derivative, which itself was synthesized over several steps involving a lipase-catalyzed acylation. mdpi.com These methods highlight the importance of controlling stereochemistry at multiple centers to produce biologically relevant molecules. mdpi.comresearchgate.net

Table 4: Strategies for Diastereoselective Synthesis of α-Amino-C-Phosphinate Derivatives

| Strategy | Key Transformation | Stereocontrol Element | Typical Diastereomeric Ratio |

|---|---|---|---|

| Pudovik Reaction | Addition of H-phosphinates to chiral imines | Chiral auxiliary on imine nitrogen | >95:5 |

| Organocatalytic Hydrophosphinylation | Addition of phosphinates to prochiral imines | Chiral guanidine (B92328) catalyst | up to 9:1 |

| Multi-step Synthesis | Lipase-catalyzed acylation & subsequent modifications | Enzyme selectivity & substrate control | High diastereoselectivity |

This table outlines various successful approaches for achieving diastereoselectivity in the synthesis of α-amino-C-phosphinate derivatives. mdpi.comresearchgate.net

Elucidation of Reaction Mechanisms in Phosphinate Chemistry

Mechanistic Pathways for Phospho Group Transfer Reactions

Phospho group transfer reactions are generally considered to proceed via three main limiting mechanisms: associative, concerted, and dissociative pathways. These can be visualized on a More O'Ferrall-Jencks diagram, which maps the progress of bond formation and bond fission. ingentaconnect.comnih.gov

The associative mechanism is a two-step process characterized by the initial formation of a pentacoordinated intermediate. nih.govpnnl.gov In this pathway, the nucleophile attacks the phosphorus center before the leaving group departs. researchgate.net This results in a transient trigonal bipyramidal intermediate. libretexts.orgmdpi.com The reaction is completed when the leaving group is expelled from this intermediate. libretexts.org This mechanism is designated as AN + DN in IUPAC nomenclature. nih.govresearchgate.net

For phosphinates, the stability of this pentacoordinated intermediate is a key factor. The substituents on the phosphorus atom can influence the feasibility of this pathway. Density functional theory (DFT) studies on reactions such as the identity reaction between methoxyl anion and methyl ethylphenylphosphinate have shown that they proceed in a stepwise fashion through the formation of a pentacoordinate phosphorus intermediate. mdpi.comnih.gov

The concerted mechanism, also known as an SN2-type mechanism, involves a single transition state where bond formation to the nucleophile and bond cleavage from the leaving group occur simultaneously. nih.govquora.com This pathway is designated as ANDN. nih.gov Mechanistically, this is analogous to the well-known SN2 reaction at a carbon center, involving a backside attack by the nucleophile that leads to an inversion of configuration at the phosphorus center. libretexts.orgmasterorganicchemistry.com

The transition state in a concerted mechanism is a pentavalent, trigonal bipyramidal structure. libretexts.org The nucleophile and the leaving group occupy the apical positions, while the other three substituents are in equatorial positions. libretexts.org Evidence for this mechanism often comes from stereochemical studies and linear free energy relationships. ingentaconnect.com For many phosphoryl transfer reactions, a concerted pathway is considered favorable. researchgate.net

The dissociative mechanism is another two-step pathway, but in this case, the bond to the leaving group breaks before the new bond with the nucleophile is formed. libretexts.org This process, designated DN + AN, proceeds through a highly reactive metaphosphate intermediate (PO3-). ingentaconnect.comresearchgate.net This intermediate is then rapidly attacked by a nucleophile. ingentaconnect.com

While the formation of a free metaphosphate intermediate is considered a limiting case, some reactions exhibit dissociative character with very loose transition states where bond fission is significantly more advanced than bond formation. ingentaconnect.com The intermediacy of metaphosphate has been suggested in certain non-nucleophilic solvents. ingentaconnect.com

Kinetic and Computational Studies on Phosphinate Reactivity

Kinetic and computational studies are invaluable tools for distinguishing between these mechanistic pathways and understanding the factors that govern phosphinate reactivity.

The electronic and steric properties of the substituents on the phosphorus atom and the leaving group can significantly influence the reaction rate and mechanism. scispace.com For instance, electron-withdrawing groups on the leaving group can facilitate its departure, thereby increasing the reaction rate. nih.gov

Kinetic studies on the anilinolysis of aryl methyl phenyl phosphinates have been conducted to probe these effects. rsc.org By systematically varying the substituents on both the aniline nucleophile and the aryl leaving group, researchers can determine parameters like Brønsted and Hammett coefficients, which provide insight into the charge distribution and bond-making/bond-breaking at the transition state. scispace.com For example, a study on the reactions of Z-aryl methyl phenyl phosphinates with X-anilines yielded specific cross-interaction constants (ρXZ), which can help elucidate the nature of the transition state. rsc.org

Table 1: Cross-Interaction Constants (ρXZ) for the Reaction of Aryl Phosphinates with Anilines

| Aryl Phosphinate | Ligands (R1, R2) | ρXZ |

| Z-aryl dimethyl phosphinate | Me, Me | 0.37 |

| Z-aryl methyl phenyl phosphinate | Me, Ph | 0.34 |

| Z-aryl diphenyl phosphinate | Ph, Ph | 0.65 |

| Data from a kinetic study on the reactions of Z-aryl phosphinates with X-anilines in dimethyl sulfoxide at 60.0 °C. rsc.org |

The direct observation or trapping of reaction intermediates provides strong evidence for a particular mechanistic pathway. In the context of vinyl phosphinates, such as Methyl ethenyl(phenyl)phosphinate, interesting reactive intermediates can be generated.

For example, the addition of Grignard reagents to SP-menthyl phenylphosphinates containing a vinyl group has been shown to form carbon anion intermediates. nih.gov These nucleophilic carbon anions can then be trapped by various electrophilic reagents, leading to the formation of new C-C bonds and diverse organophosphorus compounds. nih.govrsc.org This tandem addition of nucleophilic and electrophilic reagents highlights the synthetic utility of these intermediates. nih.gov

Table 2: Electrophilic Reagents Used to Trap Carbon Anion Intermediates from Vinyl Phosphinates

| Electrophile Type | Example Reagent |

| Acids | H2O |

| Aldehydes | Benzaldehyde |

| Epoxy groups | Propylene oxide |

| Chalcogens | Sulfur, Selenium |

| Alkyl halides | Methyl iodide |

| Based on studies of the modification of carbon anions formed from the addition of Grignard reagents to SP-vinyl phosphinates. nih.govrsc.org |

Radical and Ionic Mechanisms in Phosphinate Transformations

The transformation of phosphinates, including derivatives like this compound, can proceed through distinct radical and ionic pathways. The specific mechanism is often dictated by the reaction conditions, such as the presence of initiators, catalysts, or the nature of the solvent. Understanding these mechanisms is crucial for controlling reaction outcomes and synthesizing desired organophosphorus compounds.

Radical Mechanisms

Radical reactions involving phosphinates are particularly relevant for transformations involving unsaturated moieties, such as the ethenyl (vinyl) group in this compound. These reactions are typically initiated by the formation of a phosphorus-centered radical.

A common radical transformation is the hydrophosphinylation of alkenes, which involves the addition of a P-H bond across a carbon-carbon double bond. This process can be initiated by radical initiators like azobisisobutyronitrile (AIBN) or peroxides. For instance, the addition of a phenylphosphinate to an alkene can be induced by AIBN, proceeding stereospecifically. acs.orgnih.govorganic-chemistry.org This suggests that the radical addition to the double bond and the subsequent hydrogen abstraction occur in a controlled manner, preserving the stereochemistry at the phosphorus center. acs.orgrsc.org

The general mechanism involves the abstraction of the hydrogen atom from the phosphinate by a radical initiator, generating a phosphinoyl radical. This phosphorus-centered radical then adds to the ethenyl group of another molecule. The resulting carbon-centered radical can then propagate the chain by abstracting a hydrogen from another phosphinate molecule. The stereospecificity observed in some of these reactions, particularly with chiral phosphinates, indicates a well-ordered transition state. acs.orgrsc.org

Key Findings from Research on Radical Additions:

Stereospecificity: Radical additions of H-phosphinates to alkenes can proceed with high stereospecificity, allowing for the synthesis of optically pure alkylphenylphosphinates. acs.orgnih.govorganic-chemistry.org

Initiators: AIBN and dibenzoyl peroxide are effective initiators for these radical reactions. acs.orgrsc.org

Functional Group Tolerance: A variety of functional groups are tolerated under these radical conditions, making it a versatile method for synthesizing multifunctional phosphinates. acs.org

Table 1: Radical Addition of Phenylphosphinates to Alkenes

| Alkene | Initiator | Stereochemistry | Yield |

|---|---|---|---|

| 1-Octene | AIBN | Stereospecific (retention) | High |

| Cyclohexene | Dibenzoyl Peroxide | Stereospecific (retention) | Good |

Ionic Mechanisms

Ionic mechanisms in phosphinate chemistry typically involve nucleophilic substitution at the phosphorus center. These reactions can proceed through either a concerted (SN2-type) or a stepwise (addition-elimination) pathway. sapub.orgmdpi.com The nature of the nucleophile, the leaving group, and the substituents on the phosphorus atom all influence the operative mechanism.

In a concerted mechanism, the nucleophile attacks the phosphorus center at the same time as the leaving group departs, proceeding through a single pentacoordinate transition state. sapub.org Conversely, the stepwise mechanism involves the formation of a trigonal bipyramidal pentacoordinate intermediate. mdpi.com The breakdown of this intermediate to form the product is often the rate-limiting step.

For example, the hydrolysis of phosphinate esters can proceed through nucleophilic attack by a hydroxide ion on the phosphorus atom. Kinetic studies of the aminolysis of aryl phosphinates suggest that these reactions can proceed through a concerted mechanism, though a stepwise pathway with a zwitterionic pentacoordinate intermediate has also been proposed under different conditions. sapub.orgscispace.com The identity of the nucleophile and solvent can significantly impact the reaction pathway. scispace.com

Table 2: Mechanistic Pathways for Nucleophilic Substitution at Phosphorus in Phosphinates

| Mechanism Type | Key Feature | Intermediate/Transition State |

|---|---|---|

| Concerted (SN2-type) | Simultaneous bond formation and breaking | Pentacoordinate transition state |

| Stepwise (Addition-Elimination) | Formation of a distinct intermediate | Trigonal bipyramidal pentacoordinate intermediate |

Polymer Science Applications: Methyl Ethenyl Phenyl Phosphinate As a Monomer

Free Radical (Co)polymerization of Vinyl Phosphinate Monomers

Free radical polymerization is a common and straightforward method for polymerizing vinyl monomers, valued for its tolerance to moisture and mild reaction conditions. researchgate.net For vinyl phosphinate monomers, the phosphinate group is bonded directly to the vinyl double bond. This direct attachment of the electron-accepting phosphinate group can influence the monomer's reactivity in radical polymerization. rsc.org Esters of P-phenyl-P-vinylphosphinic acid, such as the subject compound, can be polymerized to high molecular weight using free-radical initiators. free.fr

The polymerization of vinylphosphorus monomers, including vinyl phosphonates and phosphinates, is often significantly affected by chain transfer reactions. researchgate.netrsc.orgrsc.org The reactivity of these monomers is influenced by the position of the phosphorus-containing moiety. rsc.orgrsc.org

In copolymerization, reactivity ratios (r1 and r2) are critical parameters that describe the relative reactivity of a propagating polymer chain ending in one monomer unit towards adding the same monomer (homo-propagation) versus the other monomer (cross-propagation). When copolymerizing vinylphosphorus monomers with other common vinyl monomers, the resulting reactivity ratios dictate the sequence distribution in the final copolymer.

For example, studies on the copolymerization of vinylphosphonic acid (VPA), a related monomer, with various comonomers have determined its reactivity ratios. In copolymerization with 2-deoxy-2-methacrylamido-D-glucose, the reactivity ratios were found to be r1(VPA) = 0.04 and r2 = 9.02, indicating that VPA is significantly less reactive in this specific process. mdpi.com In other systems, such as the copolymerization of organotin monomers with styrene (B11656) or butyl acrylate, reactivity ratios also show significant variation, influencing whether the resulting polymer has a random, alternating, or block-like structure. mdpi.com For instance, in the copolymerization of dibutyltin (B87310) maleate (B1232345) (M1) with styrene (M2), the reactivity ratios were r1=0.045 and r2=0.10, suggesting a tendency toward random distribution. mdpi.com

While specific reactivity ratios for methyl ethenyl(phenyl)phosphinate are not detailed in the available literature, data from analogous systems provide insight into its likely behavior. The following table presents reactivity ratios for various phosphorus-containing and related vinyl monomers.

| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | Copolymerization Trend |

| Dibutyltin Maleate | Styrene | 0.045 | 0.10 | Random distribution mdpi.com |

| Dibutyltin Citraconate | Styrene | 0.00 | 2.11 | Blocks of ST with low random units of DBTC mdpi.com |

| Dibutyltin Citraconate | Butyl Acrylate | 0.27 | 33.61 | Blocks of BA with low random units of DBTC mdpi.com |

| Vinylphosphonic Acid | 2-deoxy-2-methacrylamido-D-glucose | 0.04 | 9.02 | VPA is less active than the comonomer mdpi.com |

| Methyl Methacrylate | 4-methacryloyl-1,2,2,6,6-pentamethyl-piperidine | 0.28 | 1.63 | N/A researchgate.net |

This table presents data for analogous monomer systems to illustrate the concept of reactivity ratios.

A dominant characteristic of the free radical polymerization of vinyl phosphonate (B1237965) and phosphate (B84403) monomers is the prevalence of chain transfer reactions. researchgate.netrsc.orgrsc.org These reactions involve the termination of a growing polymer chain and the creation of a new radical, often on a monomer, solvent, or a dedicated chain transfer agent (CTA). This process typically results in the formation of polymers with low molecular weights. researchgate.net The low molecular weight is often attributed to chain transfer with the monomer itself or the polymer through the alkoxy groups attached to the phosphorus atom. researchgate.net

In some applications, low molecular weight polymers are desirable. Hypophosphorous acid and its salts (like sodium hypophosphite) are used as effective CTAs in the polymerization of ethylenically unsaturated acids to intentionally produce low molecular weight polymers (typically below 10,000 g/mol ). google.com This process incorporates phosphinate and phosphonate groups into the polymer chain, which can enhance performance in certain applications. google.com The efficiency of this chain transfer process can be increased by conducting the polymerization at high solids levels, typically between 50% and 70% by weight. google.com

Furthermore, polymers with vinyl esters of phosphorus acids at their chain ends can themselves act as macromolecular chain transfer agents, or "macrofers." google.com These macrofers can be used to synthesize block and graft copolymers. google.com

Controlled Polymerization Techniques for Phosphinate-Containing Polymers

To overcome the limitations of conventional free radical polymerization, such as high polydispersity and limited control over molecular weight, controlled/"living" radical polymerization (CRP) techniques have been applied to phosphorus-containing monomers. rsc.org Methods like nitroxide-mediated polymerization (NMP) have been successfully used for phosphonated methacrylates. For example, the NMP of dimethyl(methacryloyloxy)methyl phosphonate (MAPC1), with styrene as a comonomer, demonstrated good control over the polymerization process. rsc.org These controlled synthesis methods are crucial for preparing complex macromolecular architectures with the reproducibility needed for advanced applications. mdpi.comresearchgate.net

An alternative route to creating polymers containing phosphinate or phosphonate groups in the main chain is through the ring-opening polymerization (ROP) of cyclic precursors. acs.orgnih.govscilit.com This method allows for the synthesis of a class of inorganic polymers featuring a main chain of repeating P-O bonds. acs.orgnih.gov

The process typically involves heating cyclic phosphonate monomers, such as six-membered rings, above their melting temperature, which leads to a significant increase in viscosity as polymerization proceeds into a glassy solid upon cooling. acs.org This thermal ROP can produce high molar mass polyphosphonates with over 70 repeating units. acs.orgnih.gov The resulting polymers exhibit high thermal stability. acs.orgnih.gov

Various catalysts can be employed for the ROP of cyclic phosphonates, phosphates, and phosphoramidates. rsc.org A heteroleptic BHT-Mg(OR) complex, for instance, has been shown to be an effective and versatile ROP catalyst for several cyclic ethylene (B1197577) phosphate and phosphonate monomers over a broad temperature range. rsc.orgrsc.org This controlled polymerization can lead to polymers with relatively narrow molecular weight distributions, as it can suppress side reactions like transesterification that are common with other catalysts. rsc.org

Functional Polymer Synthesis via Grafting and Copolymerization

Grafting phosphinate monomers onto existing polymer backbones is a powerful strategy for modifying surface properties and introducing new functionalities. This approach allows for the targeted placement of the phosphorus-containing groups, creating materials with combined properties.

Emulsion polymerization is a robust technique for grafting vinyl monomers onto a polymer substrate, particularly in latex form. researchgate.net The process involves dispersing a water-insoluble monomer in water with the aid of a surfactant (emulsifier) to form micelles. youtube.comyoutube.com A water-soluble initiator generates free radicals that initiate polymerization within these micelles, which act as nano-reactors. youtube.comyoutube.com Large monomer droplets dispersed in the aqueous phase serve as reservoirs, feeding the growing polymer particles inside the micelles. youtube.com

This technique has been successfully used to graft phosphonate monomers onto natural rubber (NR) particles. researchgate.net In one study, a monomer structurally similar to the subject compound, methacryloyloxyethyl phenyl benzenephosphonate (MPBP), was grafted onto NR latex via emulsion polymerization. The study found that the grafting efficiency increased from 72% to 85% as the reaction temperature was raised from 40 to 70 °C. researchgate.net Analysis of the resulting grafted natural rubber revealed a semi-core-shell morphology and a two-step thermal degradation process. researchgate.net The grafted phosphonate polymer enhanced the formation of char residue, a key mechanism for flame retardancy. researchgate.net

Incorporation into Co-Polymer Architectures for Tailored Macromolecular Properties

The incorporation of phosphorus-containing monomers like this compound into polymer chains is a strategic approach to designing macromolecules with highly specific and advanced properties. By creating copolymers, where the phosphinate monomer is combined with other monomers, chemists can precisely tune the final characteristics of the material. The unique properties imparted by the phosphinate group—such as flame retardancy, metal chelation, and enhanced adhesion—make it a valuable component in various polymer architectures. researchgate.net

Copolymerization allows for the creation of diverse structures, including random, alternating, graft, and block copolymers. In block copolymers, for instance, long sequences of one monomer type are followed by sequences of another. umass.edu A block containing phosphinate units can be combined with other blocks to create materials with distinct domains and functionalities. For example, phosphonic acid-based diblock copolymers have been synthesized using techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. rsc.orgacs.org These copolymers can self-assemble into nano-objects like vesicles or worm-like micelles, with the phosphonate or phosphinate block providing a functional surface for interaction or adhesion. acs.org

The introduction of phosphinate groups can significantly improve the adhesion of polymers to various substrates, particularly metal oxides. researchgate.net This is because the phosphinate moiety can form strong, stable covalent bonds with the metal surface. researchgate.net This principle is leveraged in applications such as dental self-etch adhesives and anti-corrosion coatings for metals like stainless steel. researchgate.netrsc.org By varying the composition and architecture of the copolymer, properties such as surface energy and hydrolytic stability can be systematically controlled. researchgate.netrsc.org

Below is a table summarizing how the incorporation of phosphorus-containing monomers into different copolymer architectures can tailor their properties.

| Copolymer Architecture | Incorporated Monomer | Tailored Property | Application Example |

| Diblock Copolymer | Dimethyl-(methacryloyloxy)ethyl phosphonate | Improved Adhesion, Controlled Self-Assembly | Dental Self-Etch Adhesives rsc.org |

| Random Copolymer | (Dimethoxyphosphoryl) methyl methacrylate | Enhanced Hydrophobicity, Corrosion Resistance | Anti-Corrosion Coatings researchgate.net |

| Graft Copolymer | Phosphorylated Monomers | Flame Retardancy, Metal Chelation | Fire-Resistant Materials, Specialty Coatings |

| Diblock Copolymer | Methacryloyloxymethyl dimethylphosphonate | Anionic Surface Charge, Controlled Occlusion | Organic-Inorganic Nanocomposites acs.org |

This table illustrates the versatility of incorporating phosphorus-containing monomers to achieve specific functionalities in advanced polymer materials.

Photopolymerization Initiated by Phosphinate Derivatives

Photoinitiator Activity of Phenylbenzoylphosphinates in Polymerization Systems

Phosphinate derivatives, particularly acylphosphine oxides and their salts, are highly efficient photoinitiators for free-radical polymerization. researchgate.netrsc.org These compounds, often referred to as Norrish Type I photoinitiators, function by undergoing a unimolecular bond cleavage upon absorption of light, typically in the UV or near-visible range, to generate reactive free radicals. researchgate.netitu.edu.tr

A prominent class of these initiators is the phenylbenzoylphosphinates. Upon irradiation, the crucial step is the photoscission of the carbon-phosphorus (C-P) bond. researchgate.net This cleavage results in the formation of two distinct radical species: a benzoyl radical and a phosphinoyl radical. Both of these radicals are capable of initiating the polymerization of vinyl monomers, such as acrylates, by adding across the carbon-carbon double bond. researchgate.net

The efficiency of these photoinitiators is a key advantage in industrial processes like radiation curing for coatings, adhesives, and inks, where rapid polymerization is essential. mdpi.com The chemical structure of the acylphosphine oxide can be modified to tune its absorption characteristics to match the emission spectra of different light sources, including mercury lamps and modern LED sources. mdpi.com For example, lithium phenyl-2,4,6-trimethylbenzoylphosphinate is a well-known photoinitiator that generates free radicals for polymerizing oligomers and reactive diluents into a crosslinked material. researchgate.net

The general mechanism for radical generation from a typical acylphosphine oxide photoinitiator is summarized below.

| Step | Process | Description | Result |

| 1. Light Absorption | Photoexcitation | The acylphosphine oxide molecule absorbs a photon of UV or visible light, moving to an excited state. | Excited Photoinitiator (PI*) |

| 2. Bond Cleavage | α-Cleavage (Scission) | The excited molecule undergoes rapid cleavage of the relatively weak acyl-phosphorus bond. researchgate.net | Formation of a benzoyl radical and a phosphinoyl radical. |

| 3. Polymerization | Initiation | The generated free radicals attack a monomer molecule, breaking its π-bond to form a new radical. | Start of the polymer chain. |

| 4. Propagation | Chain Growth | The new radical reacts with subsequent monomer units, rapidly extending the polymer chain. | Macromolecule formation. |

This table outlines the key steps in the photoinitiation process using acylphosphine oxide derivatives.

Generation and Reactivity of Radical Anions in Photopolymerization

In certain photopolymerization systems, the generation of radical anions can occur, introducing alternative reaction pathways. researchgate.netrsc.org A radical anion is a species that contains both a radical center (an unpaired electron) and a negative charge. In the context of phosphinate-related compounds, these can be formed through a one-electron transfer process. researchgate.net

For instance, under specific reaction conditions, a photoinitiator or another molecule in the system can become photoexcited and then accept an electron from a suitable donor. The reactivity of the resulting radical anion was initially thought to stem from its excited state. researchgate.net However, more recent studies suggest that subsequent chemical reactions, such as ring-opening or fragmentation of the initial radical anion, may produce the truly photoactive species. researchgate.net

The study of these transient species is complex, often requiring specialized techniques to identify their structure and understand their reactivity. The lifetime of the excited state of a radical anion is typically very short, which can limit its direct role in catalysis. researchgate.net However, interactions between a photoexcited radical and the surrounding solvent or substrate can lead to the formation of longer-lived, highly reducing species that can then drive the desired chemical transformation. researchgate.net This understanding is crucial for developing advanced photocatalytic systems where the precise control of redox potentials and reaction pathways is necessary for selective chemical synthesis. researchgate.net

Chemical Transformations and Derivatizations of Methyl Ethenyl Phenyl Phosphinate Analogues

Reactions at the Phosphorus Center

The phosphorus atom in methyl ethenyl(phenyl)phosphinate is a key site for chemical modification, allowing for the introduction of various functional groups and the study of stereochemical outcomes.

Conversion to Phosphinic Chlorides for Further Derivatization

The conversion of phosphinic acids to their corresponding phosphinic chlorides is a fundamental transformation that opens pathways to a wide array of derivatives. While direct conversion of this compound is less commonly detailed, the analogous transformation of related phosphinic acids to phosphinic chlorides is a well-established and vital procedure. This is typically achieved by treating the phosphinic acid with chlorinating agents like thionyl chloride or phosphorus pentachloride. researchgate.netkent.ac.uk For instance, various alkyl- and aryl-substituted phosphinic acids are readily converted to their corresponding phosphinic chlorides in high yields using an excess of thionyl chloride. researchgate.net These phosphinic chlorides are versatile intermediates that can react with a range of nucleophiles, such as alcohols, amines, and Grignard reagents, to furnish new phosphinate esters, phosphinamides, and tertiary phosphine (B1218219) oxides, respectively. researchgate.net This two-step sequence of hydrolysis of the methyl ester to the phosphinic acid, followed by chlorination, provides a reliable route to reactive intermediates for further derivatization.

Stereochemical Inversion and Retention Studies at P(V)

The pentavalent phosphorus center in phosphinates can be stereogenic, and understanding the stereochemical course of reactions at this center is critical for the synthesis of enantiomerically pure organophosphorus compounds. Menthyl phosphinates, which are diastereomeric due to the chiral menthyl group, have been instrumental in these studies. rsc.org These compounds, which can be prepared with high diastereoisomeric purity, serve as versatile precursors for creating P-stereogenic molecules. rsc.org

Reactions at the phosphorus center can proceed with either inversion or retention of configuration, depending on the reaction mechanism and the nature of the nucleophile and leaving group. For example, nucleophilic substitution at the phosphorus center of a phosphinate ester can follow a pathway that leads to inversion of stereochemistry, akin to a Walden cycle. The ability to control the stereochemical outcome is paramount in asymmetric synthesis, where the precise three-dimensional arrangement of atoms is crucial for the desired biological activity or catalytic performance. nih.gov The development of catalytic enantioselective methods, such as the desymmetrization of achiral phosphorodichloridates, further highlights the importance of controlling stereochemistry at the phosphorus (V) center to generate P-stereogenic products. nih.gov

Reactions of the Ethenyl (Vinyl) Moiety

The vinyl group of this compound is a versatile functional handle that participates in a variety of carbon-carbon bond-forming reactions and addition reactions.

Cross-Coupling Reactions for Carbon-Carbon Bond Formation

The vinyl group of phosphinates can act as an electrophilic partner in palladium-catalyzed cross-coupling reactions. While specific examples for this compound are not prevalent, the reactivity of analogous enol phosphinates has been demonstrated in Suzuki-Miyaura (with boronic acids) and Stille (with stannanes) cross-coupling reactions. nih.gov These reactions are efficient for forming new carbon-carbon bonds, demonstrating the utility of the phosphinate group as a leaving group in transition metal catalysis. This approach allows for the coupling of the vinyl moiety with various aryl and vinyl partners, significantly expanding the structural diversity of accessible organophosphorus compounds.

Nucleophilic and Electrophilic Additions to the Vinyl Group

The electron-withdrawing nature of the phosphinoyl group activates the vinyl double bond towards nucleophilic conjugate addition. A notable example involves the addition of Grignard reagents to chiral SP-menthyl phenylphosphinates. nih.govrsc.orgrsc.org This reaction proceeds through a carbon anion intermediate, which can then be trapped by a variety of electrophiles, including acids, aldehydes, and alkyl halides. nih.govrsc.orgrsc.org This tandem nucleophilic and electrophilic addition sequence allows for the stereoselective construction of P,C-stereogenic phosphinates with congested tertiary carbons. nih.govrsc.org

The following table summarizes the tandem addition of Grignard reagents and electrophiles to a vinyl phosphinate (SP-3a).

| Entry | Grignard Reagent (4) | Electrophile (5) | Product | Yield (%) | Diastereomeric Ratio (dr) |

| 1 | MeMgBr (4a) | H2O (5a) | 6aa | 98 | 63:37 |

| 2 | EtMgBr (4b) | HCHO (5b) | 6bb | 95 | 56:44 |

| 3 | i-PrMgCl (4c) | H2O (5a) | 6ca | 93 | 49:51 |

| 4 | PhMgBr (4d) | H2O (5a) | 6da | 99 | 50:50 |

| 5 | PhMgBr (4d) | Me2S2 (5d) | 6dd | 99 | 50:50 |

| Data sourced from a study on the tandem addition to SP-menthyl phenylphosphinates. rsc.org |

Electrophilic additions to the vinyl group are also possible, though less common. These reactions would typically involve reagents that can add across a double bond, further functionalizing the ethenyl side chain.

Synthetic Utility in Advanced Organic Synthesis

The chemical transformations of this compound analogues provide access to a wide range of valuable organophosphorus compounds. The ability to modify both the phosphorus center and the vinyl group allows for the synthesis of complex molecules with tailored properties.

The derivatives of these phosphinates serve as important building blocks and ligands in organic synthesis. For example, P-stereogenic phosphines, which are often synthesized from P-stereogenic phosphine oxides derived from phosphinates, are crucial ligands in asymmetric catalysis. rsc.org The development of polymer-supported triphenylphosphine (B44618) highlights the utility of phosphine derivatives in a variety of synthetic transformations, including functional group interconversions and heterocycle synthesis. rsc.org

Furthermore, the methodologies developed for the transformation of vinyl phosphinates contribute to the broader field of organophosphorus chemistry, enabling the construction of compounds with potential applications in medicinal chemistry, materials science, and as agrochemicals. nih.govnih.gov The ability to introduce diverse carbon skeletons and stereogenic centers makes these compounds highly valuable in the pursuit of new chemical entities with specific functions. nih.govrsc.orgrsc.org

Building Blocks for Complex Organophosphorus Scaffolds

This compound and its analogues are versatile building blocks in the synthesis of complex organophosphorus scaffolds. The presence of the vinyl group, a reactive Michael acceptor, and the phosphorus center, which can be functionalized, allows for a variety of chemical transformations to construct intricate molecular architectures. These transformations primarily include cycloaddition and Michael addition reactions, leading to the formation of diverse cyclic and acyclic organophosphorus compounds.

The vinyl group in these phosphinates can participate as a dienophile or a dipolarophile in cycloaddition reactions. For instance, in [3+2] cycloadditions with nitrile imines, vinylphosphonates, which are structurally similar to this compound, have been shown to yield pyrazoline-containing phosphonates. mdpi.com This reactivity provides a pathway to five-membered heterocyclic systems containing phosphorus. The regioselectivity of such reactions is often controlled by the electronic and steric nature of the substituents on both the vinylphosphinate and the 1,3-dipole. mdpi.com

Furthermore, vinylphosphinates serve as excellent Michael acceptors, readily undergoing conjugate addition with a wide range of nucleophiles. thieme-connect.dewikipedia.orgmasterorganicchemistry.com This reactivity is fundamental to the construction of more complex acyclic and cyclic frameworks. The addition of carbon and heteroatom nucleophiles to the β-carbon of the vinyl group, followed by further synthetic manipulations, opens avenues to a vast array of functionalized organophosphorus compounds.

A notable application of this strategy is the tandem Michael addition-Horner-Wadsworth-Emmons olefination sequence. In this process, the adduct formed from the Michael addition to a vinylphosphonate (B8674324) can be subsequently used to convert carbonyl compounds into alkenes. thieme-connect.de This methodology has been employed in the synthesis of various carbocyclic and heterocyclic systems. thieme-connect.de

The table below summarizes key reactions involving vinylphosphinate analogues as building blocks for complex scaffolds.

| Reaction Type | Reactant(s) | Product Type | Ref. |

| [3+2] Cycloaddition | Vinylphosphonate, Nitrile Imine | Pyrazoline-functionalized phosphonate (B1237965) | mdpi.com |

| Michael Addition | Vinylphosphonate, Carbon/Heteroatom Nucleophile | Functionalized acyclic phosphonate | thieme-connect.defrontiersin.org |

| Tandem Michael Addition-HWE Olefination | Vinylphosphonate, Nucleophile, Carbonyl Compound | Alkene, Carbocycle, or Heterocycle | thieme-connect.de |

Precursors for Optically Active Phosphorus Compounds

Analogues of this compound are crucial precursors for the synthesis of optically active phosphorus compounds, which are of significant interest as chiral ligands in asymmetric catalysis and as biologically active molecules. researchgate.netnih.gov The phosphorus atom in these compounds is a stereogenic center, and various strategies have been developed to achieve high enantiomeric purity.

One of the most common approaches involves the use of chiral auxiliaries. A chiral alcohol, such as (-)-menthol, can be used to esterify phenylphosphinic acid, resulting in a diastereomeric mixture of menthyl phenylphosphinates. These diastereomers can often be separated by crystallization or chromatography. Subsequent stereospecific nucleophilic substitution at the phosphorus center with an organometallic reagent allows for the synthesis of a wide range of P-stereogenic phosphine oxides with high enantiomeric excess. nih.govresearchgate.net

Another powerful strategy is the use of chiral catalysts in reactions involving phosphinate precursors. For example, molybdenum-catalyzed asymmetric ring-closing metathesis of dienylphosphinates has been shown to produce P-stereogenic cyclic phosphinates with high enantioselectivity. nih.gov Similarly, asymmetric hydrophosphonylation of imines, catalyzed by chiral Brønsted acids, can provide access to enantioenriched α-aminophosphonates. nih.gov

The resolution of racemic phosphinates and their derivatives is also a viable method. This can be achieved through the formation of diastereomeric complexes with chiral resolving agents. For instance, secondary phosphine oxides, which can be derived from phosphinates, have been resolved using TADDOL derivatives. nih.gov The separated enantiomers can then be used in stereospecific transformations to generate a variety of optically active tertiary phosphine oxides. nih.govresearchgate.net

The following table outlines different methods for preparing optically active phosphorus compounds from phosphinate precursors.

| Method | Precursor | Key Reagent/Step | Product Type | Ref. |

| Chiral Auxiliary | Menthyl phenylphosphinate diastereomers | Separation and stereospecific substitution | P-stereogenic phosphine oxides | nih.govresearchgate.net |

| Asymmetric Catalysis | Dienylphosphinate | Chiral Molybdenum catalyst | P-stereogenic cyclic phosphinates | nih.gov |

| Asymmetric Catalysis | Dialkyl phosphite (B83602) and imine | Chiral Brønsted acid catalyst | Enantioenriched α-aminophosphonates | nih.gov |

| Resolution | Racemic secondary phosphine oxide | Chiral resolving agent (e.g., TADDOL) | Enantiopure secondary phosphine oxides | nih.gov |

Q & A

Basic Research Question

Advanced Research Question

- HSQC/HMBC NMR : Resolves overlapping signals in crowded spectra.

- Mass spectrometry (HRMS) : Detects trace impurities (e.g., oxidized byproducts) via exact mass matching .

What safety protocols are critical when handling this compound in laboratory settings?

Basic Research Question

Advanced Research Question

- Large-scale handling : Secondary containment trays and explosion-proof refrigerators mitigate spill/combustion risks.

- Waste disposal : Neutralize with aqueous bicarbonate before incineration .

How does the choice of catalyst impact the stereochemistry of this compound during synthesis?

Advanced Research Question

Chiral catalysts (e.g., BINOL-derived phosphoric acids) induce asymmetry in P-center reactions. For example:

| Catalyst | Enantiomeric Excess (ee) | Conditions |

|---|---|---|

| LaCl₃ | N/A (racemic) | Room temp, 24h |

| (R)-BINOL | Up to 85% ee | –10°C, 48h |

Mechanistic studies suggest coordination of the catalyst to the phosphoryl oxygen directs nucleophile attack .

How can researchers resolve contradictions in reported reactivity data for this compound?

Advanced Research Question

Conflicting data (e.g., variable yields or regioselectivity) may arise from:

- Trace moisture : Hydrolysis competes with desired reactions. Karl Fischer titration ensures anhydrous conditions.

- Substrate purity : GC-MS validates starting material integrity.

- Reproducibility : Collaborative cross-laboratory trials (e.g., via OSF) isolate protocol-dependent variables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.